CYP3A4 Inhibition: Weak Activity Profile for Negative Control or Selectivity Studies
4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline exhibits weak inhibitory activity against human recombinant CYP3A4, with an IC50 greater than 30,000 nM in a fluorescence-based assay using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate [1]. In contrast, a structurally distinct comparator, 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline, demonstrates potent androgen receptor antagonist activity with an IC50 of 36 nM in a cellular reporter assay [2].
| Evidence Dimension | CYP3A4 inhibitory activity |
|---|---|
| Target Compound Data | IC50 > 30,000 nM |
| Comparator Or Baseline | 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline: AR antagonism IC50 = 36 nM |
| Quantified Difference | >800-fold higher IC50 for CYP3A4 vs AR activity of comparator |
| Conditions | Human recombinant CYP3A4; 7-benzyloxy-4-(trifluoromethyl)-coumarin substrate; 30 min incubation; fluorescence assay |
Why This Matters
This weak CYP3A4 inhibition profile supports the compound's utility as a negative control in drug metabolism studies or as a scaffold for further optimization where metabolic stability is required.
- [1] BindingDB. BDBM50041816 / CHEMBL3358944: Inhibition of human recombinant CYP3A4. View Source
- [2] BindingDB. BDBM50372092 / CHEMBL272510: Antagonist activity at human androgen receptor. View Source
